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Introduction

5-Ketoazelaic acid, also known as 5-oxononanedioic acid, is a dicarboxylic acid containing a
ketone functional group. Its chemical structure presents interesting possibilities for research in
various fields, including drug discovery and materials science. This technical guide provides a
comprehensive overview of the available scientific and technical information for 5-Ketoazelaic
acid (CAS: 57822-06-7), focusing on its chemical properties, synthesis, analytical methods, and
potential biological significance. Due to the limited specific research on this particular molecule,
this guide also incorporates relevant information from closely related dicarboxylic acids to
provide a broader context for its potential applications and mechanisms of action.

Chemical and Physical Properties

5-Ketoazelaic acid is a nine-carbon dicarboxylic acid with a ketone group at the fifth carbon.
This structure imparts both acidic and ketonic properties, making it a versatile chemical entity.
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Property Value Source

CAS Number 57822-06-7 Internal Database

5-Oxononanedioic acid, 5-
Synonyms ) ) Internal Database
Oxoazelaic Acid

Molecular Formula CoH140s Internal Database

Molecular Weight 202.21 g/mol Internal Database
White to off-white crystalline

Appearance Internal Database
powder

Melting Point 107-109 °C Internal Database

Boiling Point 463.3£20.0 °C (Predicted) Internal Database

Density 1.236+0.06 g/cm3 (Predicted) Internal Database

GTCHZEFRDKAINX-
InChl Key Internal Database
UHFFFAOYSA-N

OC(=0)CCCC(=0)CcccCc(o)=
SMILES o Internal Database

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 5-Ketoazelaic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Ketoazelaic acid would be expected to show characteristic absorption
bands for the functional groups present.
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Functional Group

Expected Wavenumber (cm~?)

O-H stretch (Carboxylic acid)

2500-3300 (broad)

C=0 stretch (Carboxylic acid) 1700-1725
C=0 stretch (Ketone) 1705-1725
C-O stretch 1210-1320
C-H stretch (Aliphatic) 2850-2960

Note: The above table is based on typical infrared absorption frequencies. Actual experimental
data can be found in spectral databases. A transmission infrared spectrum is available on

SpectraBase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of 5-Ketoazelaic

acid. Predicted and experimental spectra for similar compounds can be found in databases

such as the Human Metabolome Database.[2][3]

Expected *H NMR Chemical Shifts (in CDCIs):

Protons Chemical Shift (ppm) Multiplicity
HOOC-CHz2- ~2.4 Triplet
-CH2-CH2-COOH ~1.7 Multiplet
-CHz2-C(=0)- ~2.7 Triplet
-CH2-CH2-C(=0)- ~2.0 Multiplet
-COOH 10-13 Singlet (broad)

Expected 3C NMR Chemical Shifts (in CDClIs):
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Carbon Chemical Shift (ppm)
C=0 (Ketone) >200

C=0 (Carboxylic acid) 175-185

CH:z adjacent to COOH 30-40

CH:z adjacent to C=0 40-50

Other aliphatic CH2 20-30

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 5-Ketoazelaic acid. The electrospray
ionization (ESI) mass spectrum in negative mode would be expected to show a prominent ion
at m/z 201.07 [M-H]~. Fragmentation patterns would involve losses of H20, CO, and CO2.[4][5]

[6]7]

Synthesis and Characterization

While a specific, detailed synthesis protocol for 5-Ketoazelaic acid is not readily available in
peer-reviewed literature, a plausible synthetic route can be devised based on established
organic chemistry principles for the synthesis of keto-dicarboxylic acids. A general approach
could involve the oxidation of a suitable precursor.

A general workflow for synthesis and characterization is outlined below:
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Caption: A generalized workflow for the synthesis and characterization of 5-Ketoazelaic acid.

Experimental Protocols
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Detailed experimental protocols for 5-Ketoazelaic acid are not widely published. However,
standard methodologies for the analysis of carboxylic acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of 5-Ketoazelaic acid.

Parameter Condition
Column C18,5 um, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile

A suitable gradient from 5% to 95% B over 20-

Gradient )
30 minutes
Flow Rate 1.0 mL/min
_ UV at 210 nm (for the carboxylic acid
Detection
chromophore)
Injection Volume 10-20 pL

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid groups is necessary to increase
volatility.

Derivatization Protocol (using BSTFA):

Dry a sample containing 5-Ketoazelaic acid under a stream of nitrogen.

Add 100 pL of N,O-Bis(trimethylsilyltrifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS).

Heat at 70°C for 30 minutes.

Inject 1 pL of the derivatized sample into the GC-MS.

GC-MS Conditions:
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Parameter Condition

DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25
Column _ _
pum film thickness

Carrier Gas Helium at a constant flow of 1 mL/min

Start at 100°C, hold for 2 min, ramp to 280°C at

Oven Program ) ]
10°C/min, hold for 5 min

Injector Temperature 250°C

MS Transfer Line Temp 280°C

lon Source Temperature 230°C

lonization Mode Electron lonization (El) at 70 eV
Scan Range m/z 50-600

Biological Activity and Potential Applications

Specific biological activity data for 5-Ketoazelaic acid is limited in publicly available research.
However, based on its structural similarity to other dicarboxylic acids, particularly azelaic acid,
some potential areas of interest can be inferred.

Azelaic acid, a related nine-carbon dicarboxylic acid, is a known inhibitor of the enzyme 5-
alpha-reductase.[8] This enzyme is involved in the conversion of testosterone to
dihydrotestosterone, a key step in the pathogenesis of androgen-related conditions. It is
plausible that 5-Ketoazelaic acid could exhibit similar inhibitory activity.
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Caption: Hypothesized inhibitory action of 5-Ketoazelaic acid on 5-alpha-reductase.

Further research is required to validate this hypothesis and to explore other potential biological
activities. Screening of 5-Ketoazelaic acid in various biological assays, such as enzyme
inhibition assays and cell-based assays, would be a crucial next step.

Metabolic Pathways
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The metabolism of dicarboxylic acids is known to occur primarily through peroxisomal 3-
oxidation.[9] This pathway sequentially shortens the carbon chain of the dicarboxylic acid. It is
therefore likely that 5-Ketoazelaic acid, upon entering a biological system, would be
metabolized via this pathway.
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Caption: Proposed metabolic pathway for 5-Ketoazelaic acid via peroxisomal -oxidation.

Conclusion and Future Directions

5-Ketoazelaic acid is a dicarboxylic acid with potential for further scientific investigation. While
specific data on its biological activity and mechanisms of action are currently limited, its
structural features and the known activities of related compounds suggest that it could be a
valuable molecule for research in drug development, particularly in areas related to enzyme
inhibition. Future research should focus on the synthesis of sufficient quantities of pure 5-
Ketoazelaic acid to enable comprehensive biological screening. Elucidation of its inhibitory
potential against enzymes such as 5-alpha-reductase and its effects on various signaling
pathways in cell-based models will be crucial in uncovering its therapeutic potential. The
detailed analytical protocols and spectroscopic data provided in this guide serve as a
foundational resource for researchers embarking on the study of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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